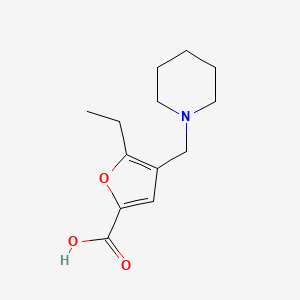![molecular formula C13H9N3O3 B11070261 4-[(3-nitro-2-oxopyridin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11070261.png)
4-[(3-nitro-2-oxopyridin-1(2H)-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile is a complex organic compound with a unique structure that includes a nitro group, a pyridinyl ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile typically involves multi-step organic reactions. One common method involves the nitration of a pyridinyl precursor followed by the introduction of a benzonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of ionic liquids as co-solvents and catalysts has been shown to be effective in simplifying the separation process and enhancing the yield .
Industrial Production Methods
In an industrial setting, the production of 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile may involve large-scale nitration and cyanation reactions. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzonitrile moiety.
Scientific Research Applications
4-{[3-Nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyridinyl ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-{[2-Oxo-1(2H)-pyridinyl]methyl}benzonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
4-{[3-Amino-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile:
Uniqueness
The presence of the nitro group in 4-{[3-nitro-2-oxo-1(2H)-pyridinyl]methyl}benzonitrile imparts unique redox properties and reactivity, making it distinct from similar compounds. This uniqueness is particularly valuable in applications requiring specific chemical transformations or biological interactions.
Properties
Molecular Formula |
C13H9N3O3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-[(3-nitro-2-oxopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9N3O3/c14-8-10-3-5-11(6-4-10)9-15-7-1-2-12(13(15)17)16(18)19/h1-7H,9H2 |
InChI Key |
SDVDZWBFDWRYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


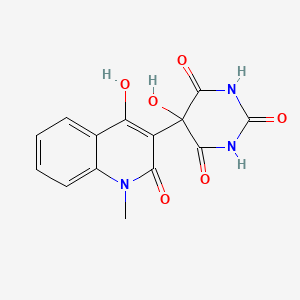
![(2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11070190.png)
![ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11070197.png)
![3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11070201.png)

![5-Iodo-2-[(5-methyl-2-oxo-5-phenyltetrahydro-3-furanyl)amino]benzoic acid](/img/structure/B11070210.png)
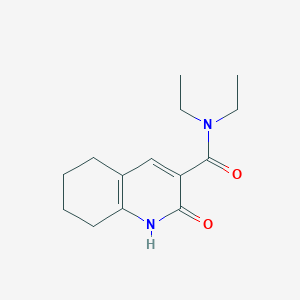
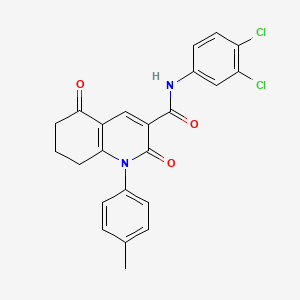
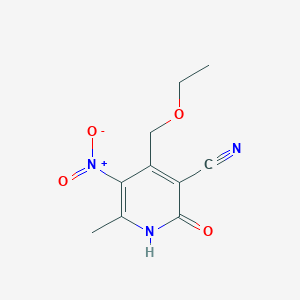
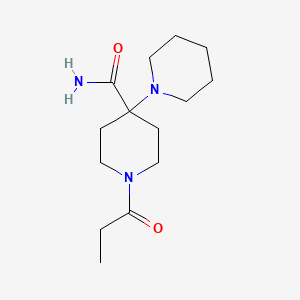
![N-[3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine](/img/structure/B11070245.png)
![4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B11070251.png)
![2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11070255.png)
